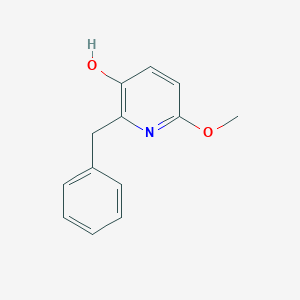

3-Pyridinol, 6-methoxy-2-(phenylmethyl)-

Description

The compound 3-Pyridinol, 6-methoxy-2-(phenylmethyl)- is a pyridine derivative featuring a hydroxyl group at position 3, a methoxy group at position 6, and a benzyl (phenylmethyl) substituent at position 2.

Properties

CAS No. |

38186-92-4 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-benzyl-6-methoxypyridin-3-ol |

InChI |

InChI=1S/C13H13NO2/c1-16-13-8-7-12(15)11(14-13)9-10-5-3-2-4-6-10/h2-8,15H,9H2,1H3 |

InChI Key |

INDNBWJYUSKZSB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinol, 6-methoxy-2-(phenylmethyl)- typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinol and benzyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol, 6-methoxy-2-(phenylmethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridines.

Scientific Research Applications

3-Pyridinol, 6-methoxy-2-(phenylmethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Pyridinol, 6-methoxy-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and selected analogs:

Table 1: Structural Comparison

Key Observations:

Physicochemical Properties

Table 2: Physicochemical Properties

Notes:

- *Predicted LogP for the target compound is higher due to the hydrophobic benzyl group, enhancing membrane permeability compared to analogs with smaller substituents.

- The nitro group in ’s compound reduces LogP and increases polarity, favoring aqueous solubility .

Q & A

Q. What are effective synthetic routes for 3-Pyridinol, 6-methoxy-2-(phenylmethyl)-, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step strategies, including:

- Protection/Deprotection: Use tert-butyldimethylsilyl (TBDMS) ethers to protect hydroxyl groups during alkylation or methoxylation steps, as seen in analogous pyridine derivatives .

- Substitution Reactions: Introduce the benzyl group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) at position 2 of the pyridine ring .

- Methoxy Group Installation: Employ methylating agents like methyl iodide (CH₃I) with a deprotonating base (e.g., NaH) for methoxylation at position 6 .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of 3-Pyridinol derivatives?

Methodological Answer:

- ¹H/¹³C NMR:

- Identify the hydroxyl proton (δ 8–10 ppm, broad singlet) and methoxy group (δ 3.8–4.0 ppm, singlet).

- Aromatic protons from the benzyl group appear as multiplets (δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS):

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing substituents to the pyridine ring?

Methodological Answer:

- Directed Metalation: Use directing groups (e.g., methoxy or hydroxyl) to guide lithiation at specific positions. For example, LDA (lithium diisopropylamide) selectively deprotonates position 4 in 3-pyridinol derivatives, enabling functionalization .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids can introduce the benzyl group at position 2. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvent systems (toluene/EtOH) to enhance yields .

Q. How do computational methods aid in predicting the reactivity of substituted 3-Pyridinol compounds?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring, guiding substitution reactions .

- Retrosynthetic AI Tools: Platforms like PubChem’s AI-powered synthesis planner (using Reaxys and Pistachio databases) propose feasible routes for introducing methoxy and benzyl groups while minimizing side reactions .

Q. How can researchers resolve contradictions in reported reaction yields for similar pyridine derivatives?

Methodological Answer:

- Experimental Replication: Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, higher yields in SNAr reactions correlate with polar aprotic solvents (DMF > THF) .

- Meta-Analysis: Compare datasets from peer-reviewed studies (e.g., oxidation rates with KMnO₄ vs. CrO₃) to isolate solvent or steric effects .

Analytical and Application-Focused Questions

Q. What chromatographic techniques are optimal for purifying 3-Pyridinol derivatives?

Methodological Answer:

Q. How can researchers evaluate the biological activity of 3-Pyridinol derivatives in drug discovery?

Methodological Answer:

- In Silico Screening: Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or GPCRs). Validate with MD simulations to check stability .

- In Vitro Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines. For fluorinated analogs (e.g., 5-fluoro-6-methoxy derivatives), track bioactivity via fluorescence microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.